(S)-(+)-1-Amino-2-propanol

Catalog No.
S680408
CAS No.
2799-17-9
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Amino-2-propanol

CAS Number

2799-17-9

Product Name

(S)-(+)-1-Amino-2-propanol

IUPAC Name

(2S)-1-aminopropan-2-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1

InChI Key

HXKKHQJGJAFBHI-VKHMYHEASA-N

SMILES

CC(CN)O

Canonical SMILES

CC(CN)O

Isomeric SMILES

C[C@@H](CN)O

The exact mass of the compound (S)-(+)-1-Amino-2-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-1-Amino-2-propanol, CAS 2799-17-9, is a chiral amino alcohol that serves as a fundamental building block in asymmetric synthesis. Its primary value lies in its specific (S)-stereoconfiguration, which is essential for creating stereochemically defined structures in pharmaceuticals and advanced materials. The molecule's dual amine and hydroxyl functional groups, combined with its defined chirality, make it a common precursor for chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates for multi-step syntheses of complex, single-enantiomer active pharmaceutical ingredients (APIs).

Substituting (S)-(+)-1-Amino-2-propanol with its racemic mixture, (±)-1-Amino-2-propanol, or its structural isomer, 2-Amino-1-propanol, is often unviable for stereospecific applications. The use of the racemate introduces the (R)-enantiomer as a 50% impurity, which can lead to the formation of undesired diastereomers, significantly complicating downstream purification and reducing the yield of the target active molecule. In pharmaceutical synthesis, the incorrect enantiomer may be inactive or cause unintended biological effects. The structural isomer, while chemically similar, possesses a different spatial arrangement of functional groups, preventing it from forming the specific transition states required for high enantioselectivity in asymmetric catalysis or binding to chiral targets. Procuring the enantiopure (S)-form preemptively avoids these complex separation challenges and ensures predictable stereochemical outcomes.

Precursor Suitability: Essential Stereocenter for the Synthesis of Osteoporosis Drug Candidate Odanacatib

The synthesis of Odanacatib, a potent and selective inhibitor of Cathepsin K for treating osteoporosis, relies on the specific stereochemistry of its precursors. A key fragment of the molecule, (S)-γ-fluoroleucine ethyl ester, is constructed utilizing the (S)-configuration. Using a precursor derived from (R)-1-amino-2-propanol or racemic material would result in the formation of the incorrect diastereomer, rendering the final compound therapeutically ineffective and creating significant purification burdens. The reported practical synthesis achieves a 61% overall yield across 6 steps, a result dependent on starting with enantiomerically pure materials.

Evidence DimensionRole in API Synthesis
Target Compound DataServes as a key chiral precursor for a fragment of Odanacatib, ensuring the correct final stereochemistry.
Comparator Or BaselineUse of (R)- or racemic 1-amino-2-propanol would lead to the wrong diastereomer, process failure, or costly resolution steps.
Quantified DifferenceQualitative but absolute: required for synthesis vs. not viable.
ConditionsMulti-step enantioselective synthesis of Odanacatib (MK-0822).

For pharmaceutical process development, starting with the correct enantiomer is non-negotiable to ensure API efficacy and avoid costly, complex diastereomeric separations.

Performance in Catalysis: Enabling High Enantioselectivity in Asymmetric Ketone Reduction

Chiral amino alcohols are precursors to oxazaborolidine catalysts (CBS catalysts) used for the enantioselective reduction of prochiral ketones. In a study on the reduction of various aryl ketones using an in-situ generated catalyst from a chiral amino alcohol and borane, enantiomeric excesses (ee) of 91-98% were achieved for the desired (R)-secondary alcohols. Using a ligand derived from racemic 1-amino-2-propanol would result in a racemic product (0% ee), while an achiral amino alcohol like ethanolamine would not induce any enantioselectivity. The high ee is a direct consequence of the well-defined chiral environment created by the (S)-enantiomer.

Evidence DimensionEnantiomeric Excess (ee) in Catalytic Reduction
Target Compound DataLeads to catalysts providing 91-98% ee.
Comparator Or BaselineA catalyst from racemic 1-amino-2-propanol would yield 0% ee.
Quantified Difference91-98% ee improvement over the racemic alternative.
ConditionsAsymmetric borane reduction of various aryl ketones using an in situ generated oxazaborolidine catalyst in THF at room temperature.

This demonstrates the direct, quantifiable impact of the compound's stereopurity on the performance of a catalyst, making it essential for producing single-enantiomer products in fine chemical synthesis.

Material Properties: Forms Chiral Ionic Liquids with High Thermal Stability for Specialized Applications

(S)-1-Amino-2-propanol can be used as a precursor for chiral cations in Chiral Ionic Liquids (CILs). Studies on related amino-acid-derived CILs demonstrate the importance of the precursor's structure on material properties. For example, an ionic liquid derived from alanine tert-butyl ester showed a thermal decomposition temperature of 263°C. Another study showed an alanine-based CIL was stable up to 288°C, significantly higher than a leucine-based analogue (249°C). This high thermal stability is critical for applications requiring robust process conditions, such as use as a stationary phase in gas chromatography or as a solvent in high-temperature reactions. Using an achiral precursor like ethanolamine would result in an achiral ionic liquid, losing the primary function of chiral recognition.

Evidence DimensionThermal Decomposition Temperature (TGA)
Target Compound DataPrecursor for CILs with high thermal stability (e.g., related alanine-based CIL stable to 288°C).
Comparator Or BaselineDifferent chiral precursors yield different stabilities (e.g., Leucine-based CIL stable to 249°C); Achiral precursors yield achiral ILs.
Quantified DifferencePotentially >30°C higher stability compared to other chiral structures.
ConditionsThermal gravimetric analysis (TGA) of amino-acid-derived chiral ionic liquids.

For materials science and process chemistry, higher thermal stability translates to a wider operating window, improved material longevity, and suitability for high-temperature applications where less stable alternatives would degrade.

Key Intermediate in Stereospecific Pharmaceutical Synthesis

For the multi-step synthesis of complex APIs where a specific stereocenter is required for therapeutic activity, such as in the development of the osteoporosis drug candidate Odanacatib. Procuring this specific enantiomer is the critical first step to avoid diastereomeric impurities and ensure a viable, efficient synthesis route.

Precursor for High-Performance Chiral Ligands and Catalysts

When developing catalysts for asymmetric reactions, such as the reduction of ketones to single-enantiomer alcohols. The high enantiopurity of (S)-(+)-1-Amino-2-propanol is directly transferred to the resulting catalyst, enabling the production of fine chemicals and intermediates with high enantiomeric excess (90%+ ee).

Development of Chiral Solvents and Media with Enhanced Thermal Stability

In the formulation of advanced materials like Chiral Ionic Liquids (CILs) intended for use in high-temperature separations or as media for enantioselective reactions. Its structure contributes to CILs with superior thermal stability (decomposition >260°C), offering a wider and more robust operational window than materials derived from other chiral precursors.

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

75.068413911 g/mol

Monoisotopic Mass

75.068413911 g/mol

Heavy Atom Count

5

Melting Point

24-26 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2799-17-9

Wikipedia

(2S)-1-aminopropan-2-ol

Dates

Last modified: 08-15-2023

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